DMTr-FNA-C(Bz)phosphoramidite
Description
Significance of Chemical Modifications in Oligonucleotide Science
Chemical modifications to oligonucleotides are crucial for overcoming the limitations of their natural counterparts. nih.gov Unmodified DNA and RNA are susceptible to degradation by cellular enzymes called nucleases, which can limit their efficacy in biological systems. scielo.br Chemical alterations to the sugar moiety, the phosphate (B84403) backbone, or the nucleobase can confer increased stability against these enzymes. scielo.br
Beyond stability, modifications can enhance the binding affinity and specificity of an oligonucleotide to its target sequence. This is particularly important in therapeutic applications like antisense technology, where a synthetic oligonucleotide is designed to bind to a specific messenger RNA (mRNA) and modulate its function. scielo.br Furthermore, chemical modifications can improve the cellular uptake and pharmacokinetic properties of oligonucleotide-based drugs, making them more effective therapeutic agents. nih.govscielo.br The rational design and incorporation of these modifications are key to developing a new generation of nucleic acid-based diagnostics and therapeutics. scielo.brnih.gov
Foundations of Phosphoramidite (B1245037) Chemistry in Oligonucleotide Synthesis
The chemical synthesis of oligonucleotides is predominantly achieved through the phosphoramidite method, a highly efficient and automated process. twistbioscience.comwikipedia.org This solid-phase synthesis technique, developed in the early 1980s, involves the sequential addition of nucleoside phosphoramidites to a growing oligonucleotide chain attached to a solid support. twistbioscience.comwikipedia.orgsigmaaldrich.com
The synthesis cycle consists of four main steps:
Detritylation: Removal of the acid-labile 4,4'-dimethoxytrityl (DMTr) protecting group from the 5'-hydroxyl of the growing chain. sigmaaldrich.comeurofinsgenomics.comsigmaaldrich.com
Coupling: The newly freed 5'-hydroxyl group reacts with an activated phosphoramidite monomer of the next nucleoside to be added. sigmaaldrich.comeurofinsgenomics.comsigmaaldrich.com
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion-mutant sequences. eurofinsgenomics.comfujifilm.com
Oxidation: The unstable phosphite (B83602) triester linkage formed during coupling is converted to a more stable phosphate triester. sigmaaldrich.comfujifilm.com
This cycle is repeated until the desired oligonucleotide sequence is assembled. wikipedia.orgfujifilm.com The use of protecting groups on the nucleobases and the phosphate group of the phosphoramidite monomer is essential to prevent unwanted side reactions during synthesis. wikipedia.org
Historical Context and Evolution of 2'-Deoxy-2'-Fluoroarabinonucleic Acid (2'F-ANA)
The synthesis of 2'-deoxy-2'-fluoroarabinonucleosides (2'F-araN) was first reported in 1969. researchgate.net Since then, these modified nucleosides and their corresponding oligonucleotides, known as 2'-Deoxy-2'-Fluoroarabinonucleic Acid (2'F-ANA), have been a subject of intense research, primarily for their therapeutic potential. researchgate.net The pioneering work of researchers like Masad Damha has been instrumental in exploring the properties and applications of 2'F-ANA. glenresearch.com
2'F-ANA possesses a fluorine atom at the 2'-position of the arabinose sugar in the "up" or β-configuration. glenresearch.com This modification leads to a C2'-endo sugar pucker, which is characteristic of DNA. mdpi.com In contrast, the related 2'-F-RNA has the fluorine in the "down" or α-configuration, resulting in a C3'-endo pucker, typical of RNA. glenresearch.commdpi.com This difference in sugar conformation gives 2'F-ANA DNA-like properties. glenresearch.com Despite this, 2'F-ANA forms stable duplexes with both DNA and RNA, with the 2'F-ANA/RNA duplex being particularly stable. glenresearch.com
Table 1: Comparison of Structural Features
| Feature | DNA | RNA | 2'F-ANA |
| Sugar | Deoxyribose | Ribose | 2'-Deoxy-2'-fluoroarabinose |
| 2' Substituent | -H | -OH | -F (β-configuration) |
| Predominant Sugar Pucker | C2'-endo | C3'-endo | C2'-endo |
| Helical Structure | B-form | A-form | A/B-intermediate |
The unique properties of 2'F-ANA make it an attractive modification for synthetic oligonucleotides. The rational design of 2'F-ANA-containing oligonucleotides involves considering the desired application. For instance, in antisense applications, the ability of an oligonucleotide to elicit RNase H activity, an enzyme that degrades the RNA strand of a DNA/RNA hybrid, is crucial. scielo.br
Oligonucleotides fully composed of 2'F-ANA can induce RNase H cleavage of a complementary RNA strand. glenresearch.comacs.org This is a significant advantage over many other 2'-modified nucleosides, which often abolish RNase H activity. glenresearch.com To further enhance nuclease resistance, phosphorothioate (B77711) (PS) linkages are often incorporated alongside 2'F-ANA modifications. glenresearch.com A common strategy is the "gapmer" design, where a central block of DNA or 2'F-ANA is flanked by wings of nuclease-resistant modified nucleosides. glenresearch.com This design balances high binding affinity, nuclease resistance, and RNase H activity.
The Role of DMTr-FNA-C(Bz)phosphoramidite as a Strategic Building Block in Advanced Nucleic Acid Synthesis
This compound is a key reagent for incorporating 2'-deoxy-2'-fluoroarabinocytidine into synthetic oligonucleotides using the phosphoramidite method. It is a protected nucleoside phosphoramidite, where:
DMTr (4,4'-dimethoxytrityl) is the acid-labile protecting group on the 5'-hydroxyl, which is removed at the beginning of each synthesis cycle. wikipedia.org
FNA-C signifies the 2'-deoxy-2'-fluoroarabinocytidine nucleoside.
Bz (benzoyl) is a protecting group for the exocyclic amine of the cytosine base, preventing side reactions during synthesis. wikipedia.org
Phosphoramidite is the reactive phosphorus(III) group at the 3'-position, which enables coupling to the growing oligonucleotide chain. wikipedia.org
The availability of this compound, along with the corresponding phosphoramidites for the other 2'F-ANA bases (A, G, and T/U), allows for the routine synthesis of 2'F-ANA-containing oligonucleotides. glenresearch.comumich.edu The incorporation of this building block is crucial for developing advanced therapeutic and diagnostic oligonucleotides with tailored properties, such as enhanced stability, high binding affinity, and the ability to modulate gene expression through mechanisms like RNase H-mediated cleavage. glenresearch.commdpi.com
Table 2: Components of this compound
| Component | Chemical Name | Function |
| DMTr | 4,4'-Dimethoxytrityl | 5'-Hydroxyl protecting group |
| FNA-C | 2'-Deoxy-2'-fluoroarabinocytidine | Modified nucleoside |
| Bz | Benzoyl | Exocyclic amine protecting group |
| Phosphoramidite | (2-Cyanoethyl)-N,N-diisopropylphosphoramidite | Reactive group for coupling |
Structure
2D Structure
Properties
Molecular Formula |
C45H52N5O8P |
|---|---|
Molecular Weight |
821.9 g/mol |
IUPAC Name |
N-[1-[[1-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropan-2-yl]oxymethyl]-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C45H52N5O8P/c1-33(2)50(34(3)4)59(57-29-13-27-46)58-31-41(55-32-49-28-26-42(48-44(49)52)47-43(51)35-14-9-7-10-15-35)30-56-45(36-16-11-8-12-17-36,37-18-22-39(53-5)23-19-37)38-20-24-40(54-6)25-21-38/h7-12,14-26,28,33-34,41H,13,29-32H2,1-6H3,(H,47,48,51,52) |
InChI Key |
KYJJUEVQJPBHPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OCC(COC(C1=CC=CC=C1)(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)OCN4C=CC(=NC4=O)NC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Solid Phase Oligonucleotide Synthesis Incorporating Dmtr Fna C Bz Phosphoramidite
Mechanistic Overview of Automated Solid-Phase Oligonucleotide Synthesis Cycles
Automated solid-phase oligonucleotide synthesis is a cyclical process performed on a solid support, typically controlled pore glass (CPG) or polystyrene. umich.eduatdbio.com The synthesis proceeds in the 3' to 5' direction, opposite to enzymatic synthesis. wikipedia.org Each cycle adds one nucleotide residue and consists of four primary chemical steps: deblocking, coupling, capping, and oxidation. sigmaaldrich.comharvard.edu
Deblocking (Detritylation): The cycle begins with the removal of the acid-labile 5'-dimethoxytrityl (DMTr) protecting group from the nucleoside anchored to the solid support. sigmaaldrich.com This is achieved by treating the support with a weak acid, such as dichloroacetic acid (DCA) or trichloroacetic acid (TCA), in an inert solvent like dichloromethane (B109758). umich.edufujifilm.com This step exposes the 5'-hydroxyl group, making it available for the subsequent reaction. atdbio.com
Coupling: The next phosphoramidite (B1245037) monomer, in this case, DMTr-FNA-C(Bz)phosphoramidite, is delivered to the column along with an activator. umich.edu The activator, a weak acid such as 1H-tetrazole or 4,5-dicyanoimidazole (B129182) (DCI), protonates the diisopropylamino group of the phosphoramidite, making it highly reactive. sigmaaldrich.comfujifilm.com The free 5'-hydroxyl group of the support-bound nucleoside then performs a nucleophilic attack on the activated phosphorus atom, forming a phosphite (B83602) triester linkage and elongating the oligonucleotide chain. sigmaaldrich.comumich.edu
Capping: The coupling reaction is highly efficient but not perfect; a small fraction of the 5'-hydroxyl groups (typically 0.1-1%) may fail to react. wikipedia.org To prevent these unreacted chains from participating in subsequent cycles, which would result in deletion mutations (n-1 shortmers), a capping step is performed. This involves acetylating the unreacted 5'-hydroxyl groups using a mixture of acetic anhydride (B1165640) and a catalyst like 1-methylimidazole (B24206) (NMI). atdbio.comsigmaaldrich.com This renders the unreacted chains inert to further elongation. wikipedia.org
Oxidation: The newly formed phosphite triester linkage is unstable under the acidic conditions of the subsequent deblocking step. atdbio.com Therefore, it is oxidized to a more stable pentavalent phosphate (B84403) triester using an oxidizing agent, most commonly a solution of iodine in the presence of water and pyridine. atdbio.comfujifilm.com This completes the cycle, and the process is repeated until the oligonucleotide of the desired length and sequence is assembled. sigmaaldrich.com
Optimization of Coupling Efficiency for 2'F-ANA Phosphoramidites
The introduction of 2'-modified nucleosides like 2'F-ANA phosphoramidites presents steric challenges that can reduce coupling efficiency compared to standard DNA or RNA monomers. umich.eduresearchgate.net Consequently, optimization of the synthesis protocol is critical to ensure high-fidelity incorporation.
The choice of activator is a key factor in achieving high coupling yields for sterically hindered phosphoramidites. While 1H-tetrazole is a standard activator for DNA synthesis, more potent activators are often required for modified monomers. umich.eduresearchgate.net
Research has shown that activators like 5-Ethylthio-1H-tetrazole (ETT) and 4,5-Dicyanoimidazole (DCI) are more effective than 1H-tetrazole for coupling RNA and other modified phosphoramidites. umich.edufujifilm.com ETT and DCI are more acidic than tetrazole, leading to faster and more complete protonation of the phosphoramidite, which enhances the coupling rate. researchgate.net For 2'F-ANA monomers, activators like DCI have been used to achieve excellent coupling efficiencies, with some studies reporting yields of approximately 98.7%. researchgate.net The selection depends on the specific synthesizer and the desired reaction speed, balancing efficiency with the cost and stability of the activator. umich.eduresearchgate.net
| Activator | Relative Acidity (pKa) | Typical Application | Advantages for 2'F-ANA |
|---|---|---|---|
| 1H-Tetrazole | ~4.9 | Standard DNA Synthesis | Cost-effective, but may result in lower efficiency for sterically hindered monomers. researchgate.net |
| 5-Ethylthio-1H-tetrazole (ETT) | ~4.3 | RNA and Modified Oligonucleotide Synthesis | Higher reactivity than tetrazole, preferred for more demanding couplings. researchgate.net |
| 4,5-Dicyanoimidazole (DCI) | ~5.2 (less acidic but different mechanism) | RNA and Modified Oligonucleotide Synthesis | Demonstrated high coupling efficiency (~98.7%) for modified monomers. fujifilm.comresearchgate.net |
| 5-Benzylthio-1H-tetrazole (BTT) | ~4.0 | RNA and Modified Oligonucleotide Synthesis | High reactivity, often used for RNA synthesis. fujifilm.comresearchgate.net |
Beyond the activator, several other reaction parameters must be optimized to ensure the faithful incorporation of 2'F-ANA monomers.
Coupling Time: Due to their steric bulk, 2'F-ANA phosphoramidites require significantly longer coupling times than their deoxy counterparts. While standard DNA coupling may take 30 seconds, 2'F-ANA monomers often require coupling times of 6 to 10 minutes to achieve high yields. umich.eduumich.eduglenresearch.comoup.com Some protocols for microarray synthesis have used coupling times as long as 10 minutes for 2'F-ANA amidites, compared to just 15 seconds for DNA. oup.com
Monomer Concentration: Increasing the concentration of the phosphoramidite solution can help drive the coupling reaction to completion. For the synthesis of long or complex sequences, doubling the standard concentration (e.g., to 50 mg/mL) can enhance coupling efficiency. harvard.eduumich.edu For 2'F-ANA synthesis on certain instruments, a phosphoramidite concentration of 0.1 M to 0.15 M has been used successfully. nih.gov
Reagent Delivery: Modern synthesizers often employ a continuous delivery method where the phosphoramidite and activator solutions are slowly pulsed into the reaction column. umich.edu This ensures that fresh reagents are constantly available to the solid support, which increases synthesis efficiency, particularly for difficult couplings. umich.edu
| Parameter | Standard DNA Synthesis Condition | Optimized 2'F-ANA Synthesis Condition | Reference |
|---|---|---|---|
| Coupling Time | ~30 seconds | 6-10 minutes | umich.eduglenresearch.comoup.com |
| Monomer Concentration | ~0.1 M | 0.1 M - 0.15 M or higher | nih.gov |
| Activator | 1H-Tetrazole | ETT, DCI, BTT | fujifilm.comresearchgate.net |
| Washing Steps | Standard | Increased frequency/duration of acetonitrile (B52724) washes | umich.edu |
Deprotection and Cleavage Protocols for FNA-Modified Oligonucleotides
After the completion of chain assembly, the oligonucleotide is bound to the solid support and fully protected. biosearchtech.com The final steps involve cleaving the oligonucleotide from the support and removing all protecting groups from the phosphate backbone and the nucleobases. biosearchtech.com
The process typically involves two main stages:
Cleavage from Support and Removal of Phosphate/Base Protecting Groups: The most common method for cleavage from a succinyl-linked solid support and removal of the cyanoethyl phosphate protecting groups and the N-acyl base protecting groups (like the benzoyl group on cytosine) is treatment with concentrated aqueous ammonium (B1175870) hydroxide (B78521). atdbio.combiosearchtech.com For 2'F-ANA modified oligonucleotides, this deprotection can often be performed using ammonium hydroxide, even at elevated temperatures (e.g., 55°C for 16 hours). glenresearch.comglenresearch.comnih.gov An alternative that is sometimes used for sensitive oligonucleotides is a mixture of ammonium hydroxide and aqueous methylamine (B109427) (AMA), which can significantly reduce deprotection times to as little as 10 minutes at elevated temperatures. glenresearch.com
Final 5'-DMTr Group Removal: The 5'-DMTr group is often left on during the initial cleavage and deprotection to aid in purification by reverse-phase high-performance liquid chromatography (RP-HPLC). biosearchtech.com This "DMT-on" purification separates the full-length product from shorter, uncapped failure sequences that lack the lipophilic DMT group. After purification, the DMT group is removed by treatment with a mild acid, such as 80% acetic acid. biosearchtech.com
For oligonucleotides containing 2'F-ANA, standard deprotection protocols with ammonium hydroxide are generally effective. glenresearch.com However, a thorough review of all components in a modified oligonucleotide is necessary to ensure the chosen deprotection strategy will not harm any sensitive groups. glenresearch.com
Strategies for Overcoming Synthetic Challenges in Producing Complex FNA-Containing Oligonucleotides
The synthesis of long oligonucleotides (>100 bases) or sequences with a high density of modifications like 2'F-ANA is challenging. oligotherapeutics.orgresearchgate.net The primary obstacle is the cumulative effect of incomplete reactions. Even with a stepwise coupling efficiency of 99%, the synthesis of a 100-mer would result in only about 37% full-length product.
Key challenges and strategies include:
Managing Stepwise Efficiency: The most critical factor is maximizing the efficiency of each cycle. This involves optimizing coupling times, using highly active activators, and ensuring anhydrous conditions, as water can inhibit the coupling reaction. harvard.edu Using supports with a lower loading capacity and larger pore size can also improve yields for longer oligonucleotides by reducing steric hindrance within the support matrix. harvard.edu
Minimizing Side Reactions: Depurination, the cleavage of the glycosidic bond, can occur during the acidic deblocking step, leading to chain cleavage. umich.edu Using the milder acid DCA instead of TCA for detritylation can reduce the rate of depurination, which is especially important for longer synthesis runs. umich.edu
Purification of Complex Mixtures: The final product of a long synthesis is a complex mixture containing the full-length oligonucleotide along with numerous failure sequences (n-1, n-2, etc.). phenomenex.blog High-resolution purification methods like ion-exchange or reverse-phase HPLC are essential to isolate the desired product. biosearchtech.comphenomenex.blog For complex oligonucleotides, dual HPLC purification may be necessary to achieve the required purity. biosearchtech.com
Chimeric Designs: To balance desired properties with synthetic feasibility, "gapmer" designs are often employed. These chimeric oligonucleotides feature a central block of DNA or another modification flanked by wings of 2'F-ANA residues. beilstein-journals.orgoup.com This strategy can retain the desired biological activity (e.g., RNase H activation by the DNA gap) while benefiting from the stability conferred by the 2'F-ANA wings, potentially simplifying synthesis compared to a fully modified sequence. oup.com
Biophysical and Biochemical Characterization of 2 F Ana Modified Oligonucleotides
Hybridization Properties and Duplex/Triplex Stability with Complementary Strands
The introduction of 2'F-ANA modifications into oligonucleotides has a profound impact on their ability to hybridize with complementary DNA and RNA strands, leading to enhanced thermal stability and specific conformational changes.
Thermodynamic Analysis of Melting Temperatures (Tm)
Oligonucleotides containing 2'F-ANA modifications exhibit a significant increase in thermal stability when hybridized with complementary DNA or RNA. oup.comresearchgate.net This enhancement is attributed to the conformational pre-organization of the fluorinated sugars and a favorable enthalpy of hybridization. genelink.comnih.gov Each incorporation of a 2'F-ANA nucleotide can increase the melting temperature (Tm) by approximately 1.2 to 1.5°C. researchgate.netresearchgate.net This increased stability is a key factor in their potency for in vivo applications. oup.com
Furthermore, 2'F-ANA-containing oligonucleotides demonstrate high base pairing specificity. A single mismatch in a 2'F-ANA-RNA duplex can lead to a significant decrease in the melting temperature by as much as -7.2°C, while a mismatch in a 2'F-ANA-DNA duplex can result in a Tm decrease of -3.9°C. researchgate.net This high degree of discrimination against mismatches is crucial for applications requiring high fidelity.
Impact of 2'F-ANA Modification on Duplex Stability
| Parameter | Value | Reference |
|---|---|---|
| ΔTm per 2'F-ANA modification | +1.2 to +1.5°C | researchgate.netresearchgate.net |
| ΔTm for single mismatch in 2'F-ANA/RNA duplex | -7.2°C | researchgate.net |
| ΔTm for single mismatch in 2'F-ANA/DNA duplex | -3.9°C | researchgate.net |
Impact of FNA Modifications on Helix Conformation and Hydration
The 2'-fluoro modification in the arabinose sugar moiety of 2'F-ANA directs the sugar to adopt an unusual O4'-endo (east) pucker, which contributes to a more DNA-like B-type helix conformation. researchgate.netgoogle.com This is in contrast to the typical C2'-endo conformation of deoxyribose in B-DNA. In hybrids with RNA, 2'F-ANA/RNA duplexes adopt an 'A-like' structure, which shows more resemblance to DNA/RNA hybrids than to a pure RNA/RNA duplex. genelink.comnih.gov This structural mimicry of DNA/RNA hybrids is believed to be a critical factor for their biological activity, particularly in engaging RNA-degrading enzymes. genelink.comnih.gov The 2'F-substituent in these hybrids projects into the major groove of the helix. researchgate.net
Enzymatic Stability and Nuclease Resistance of FNA-Modified Sequences
A hallmark of 2'F-ANA-modified oligonucleotides is their enhanced stability against enzymatic degradation, a critical feature for their use in biological systems.
Evaluation of Resistance to Cellular Exonucleases and Endonucleases
Oligonucleotides containing 2'F-ANA modifications exhibit remarkable resistance to both endo- and exonucleases. oup.com This stability is further enhanced when the 2'F-ANA modified nucleosides are linked by phosphorothioate (B77711) (PS) backbones, with PS-2'F-ANA oligonucleotides being over 20-fold more stable than PS-DNA towards 3'-exonuclease hydrolysis. oup.com The presence of the fluorine at the 2' position also confers increased stability to hydrolysis under both acidic and basic conditions compared to RNA and even 2'-fluoro-RNA. researchgate.net For instance, in simulated gastric fluid (pH ~1.2), 2'F-ANA shows virtually no cleavage after two days, whereas DNA is degraded within minutes. cdnsciencepub.com
Comparative Stability of 2'F-ANA Oligonucleotides
| Condition | 2'F-ANA Stability | Comparison | Reference |
|---|---|---|---|
| 3'-Exonuclease Hydrolysis (PS backbone) | >20-fold more stable | PS-DNA | oup.com |
| Simulated Gastric Fluid (pH ~1.2) | Virtually no cleavage after 2 days | DNA (t1/2 ~2 min) | cdnsciencepub.com |
| Basic Conditions (1 M NaOH at 65°C) | t1/2 of ~20 hours | RNA (degraded in minutes) | cdnsciencepub.com |
Compatibility with DNA Polymerases and Ligases for Biotechnological Applications
The enzymatic synthesis of 2'F-ANA-containing oligonucleotides presents challenges for natural DNA polymerases. However, research has led to the development of engineered polymerases capable of efficiently incorporating 2'F-ANA nucleotides. oup.com For instance, a laboratory-evolved XNA polymerase, SFM5-7, has demonstrated excellent activity in synthesizing 2'F-ANA oligonucleotides. oup.com Primer extension assays have shown that various DNA polymerases can incorporate multiple 2'F-araA or 2'F-araG nucleotide units. While the efficiency of incorporation can be lower compared to natural deoxynucleotides, significant amounts of full-length products are achievable.
A significant feature of 2'F-ANA/RNA duplexes is their ability to activate RNase H, an enzyme that cleaves the RNA strand of a DNA/RNA hybrid. oup.comresearchgate.net This property is crucial for antisense applications. The structural similarity of 2'F-ANA/RNA duplexes to DNA/RNA hybrids allows for this enzymatic activity, which is not observed with many other 2'-modified oligonucleotides. oup.comresearchgate.net In fact, the incorporation of DNA into a 2'F-ANA structure can accelerate RNase H-mediated RNA cleavage to a level superior to that of PS-DNA. researchgate.net
Spectroscopic and Structural Elucidation of FNA-Containing Nucleic Acid Constructs
Spectroscopic and structural studies have provided detailed insights into the conformational properties of 2'F-ANA-containing nucleic acids. Circular dichroism (CD) studies have been instrumental in confirming the 'A-like' helical conformation of 2'F-ANA/RNA hybrids. genelink.comnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy has revealed a five-bond coupling between the 2'-fluorine and the base protons (H6/H8) of the 2'-deoxy-2'-fluoro-β-D-arabinonucleosides. genelink.comnih.gov This observation suggests a through-space interaction between the 2'F and H6/H8 atoms, which contributes to the unique conformational properties of these modified nucleosides. genelink.comnih.gov NMR studies have also confirmed that the arabinose sugars in 2'F-ANA adopt a C2'-endo sugar pucker, which allows them to fit well into the geometry of a B-form duplex. This conformation facilitates favorable interactions between the 2'-fluorine and the H8 proton of the base.
Circular Dichroism (CD) Spectroscopy for Conformational Analysis
Circular Dichroism (CD) spectroscopy is a powerful technique for analyzing the helical conformation of nucleic acid duplexes. Studies on 2'-Fluoroarabinonucleic Acid (2'F-ANA) modified oligonucleotides have consistently shown that their hybrids with RNA adopt an 'A-like' helical structure. nih.govnih.gov This conformation is significant because it bears a closer resemblance to DNA/RNA hybrids than to a pure RNA/RNA duplex. nih.govnih.gov This structural mimicry is believed to be a crucial factor in the ability of RNase H to recognize and cleave the RNA strand of a 2'F-ANA/RNA hybrid, a key mechanism for antisense applications. nih.govnih.gov
The 'A-like' structure is characterized by specific features in the CD spectrum, such as a positive band around 265 nm and a negative band around 240 nm, which is indicative of an anti-conformation of the guanine (B1146940) bases in a G-quadruplex structure. oup.com The conformational pre-organization of the fluorinated sugars in 2'F-ANA is a contributing factor to the increased stability of its hybrids. nih.govnih.gov
| Duplex | Predominant Conformation | Reference |
|---|---|---|
| 2'F-ANA/RNA | A-like | nih.gov, nih.gov |
| DNA/RNA | A-like | nih.gov |
| RNA/RNA | A-form | nih.gov |
| 2'-F,4'-C-OMe-araU modified ON/RNA | A-form | mdpi.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Insights
Nuclear Magnetic Resonance (NMR) spectroscopy has provided high-resolution structural details of 2'F-ANA modified oligonucleotides, corroborating and expanding upon the findings from CD spectroscopy. NMR studies of a chimeric hairpin containing a 2'F-ANA/RNA stem revealed that while the RNA strand maintains a classic A-form structure with C3'-endo sugar puckers, the 2'F-ANA strand exists in a conformation that is neither A-form nor B-form. researchgate.net A key finding is that the sugar moieties in the 2'F-ANA strand adopt an O4'-endo (east) pucker. researchgate.netmcgill.caglenresearch.com This is a distinct feature compared to the dynamic sugar conformations observed in the DNA strand of DNA/RNA hybrids. researchgate.net
| Feature | Observation in 2'F-ANA/RNA Hybrids | Reference |
|---|---|---|
| 2'F-ANA Strand Sugar Pucker | O4'-endo (east) | mcgill.ca, researchgate.net, glenresearch.com |
| RNA Strand Sugar Pucker | C3'-endo (A-form) | researchgate.net |
| Key Interaction | Five-bond coupling between 2'F and H6/H8 of the base | nih.gov, nih.gov, researchgate.net |
| Helical Parameters | Intermediate between A-form and B-form, similar to DNA/RNA | researchgate.net |
Computational Modeling and Simulation of FNA-Modified Oligonucleotide Architectures
Computational modeling and molecular dynamics (MD) simulations have been employed to further understand the conformational preferences of 2'F-ANA modified oligonucleotides. Modeling simulations of araF-A have been used to examine the puckering profiles of the nucleoside. nih.gov These computational approaches have supported the experimental findings, indicating a preference for an O4'-endo (east) sugar pucker for the 2'F-ANA residues. mcgill.caoup.com
Computational studies comparing 2'F-ANA/RNA and DNA/RNA hybrids have concluded that their minor groove widths are geometrically very similar. nih.gov This structural similarity is thought to be a key factor in the mechanism of RNase H activity on both types of substrates. nih.gov Molecular modeling has also been used to explore a three-state model for the conformational dynamics of these modified duplexes. mcgill.ca The eastern conformation for 2'F-araN is a consistent feature that emerges from these computational studies. mcgill.ca The combination of experimental data and computational modeling provides a comprehensive picture of the structural biology of 2'F-ANA modified oligonucleotides.
Sequence Specificity and Mismatch Discrimination in FNA-Hybridization
Oligonucleotides modified with 2'F-ANA exhibit a high degree of sequence specificity when hybridizing to target DNA and RNA strands. nih.gov This is a critical property for therapeutic and diagnostic applications where precise targeting is essential. The presence of a single mismatch in a 2'F-ANA/DNA or 2'F-ANA/RNA hybrid leads to a significant decrease in the thermal stability (melting temperature, Tm) of the duplex. nih.gov
Studies have shown that for a 2'F-ANA/DNA duplex, a single A/G mismatch resulted in a ΔTm of -8.0°C, which is a more substantial decrease than the -3.9°C observed for a DNA/DNA duplex with the same mismatch. nih.govresearchgate.net This indicates that the 2'F-ANA strand has better discrimination against a mismatch in the DNA strand. A similar trend is observed for mismatches in RNA targets, with a ΔTm of -7.2°C for a 2'F-ANA/RNA duplex. glenresearch.comglenresearch.com This enhanced mismatch discrimination is attributed to the more ordered and less flexible structure of the 2'F-ANA strand compared to unmodified DNA. nih.govresearchgate.net
| Duplex with Single A/G Mismatch | ΔTm (°C per mismatch) | Reference |
|---|---|---|
| 2'F-ANA/DNA | -8.0 | nih.gov, researchgate.net |
| RNA/DNA | -7.2 | nih.gov |
| DNA/DNA | -3.9 | nih.gov, researchgate.net |
| 2'F-ANA/RNA | -7.2 | glenresearch.com, glenresearch.com |
Advanced Academic Research Applications of Dmtr Fna C Bz Phosphoramidite Derived Oligonucleotides
Development of Enhanced Functional Nucleic Acids
The integration of FNA into oligonucleotides has paved the way for the creation of functional nucleic acids with superior capabilities. These FNA-modified oligonucleotides exhibit enhanced stability and novel catalytic activities.
Engineering of High-Affinity Binding Aptamers with FNA Modifications
Aptamers are short, single-stranded DNA or RNA molecules that can bind to specific target molecules with high affinity and specificity. mdpi.com The incorporation of FNA into aptamers can significantly enhance their binding properties. Chemical modifications, including the use of FNA, are a key strategy for optimizing the interactions between an aptamer and its target. frontiersin.org These modifications can be introduced into the nucleic acid library before the SELEX (Systematic Evolution of Ligands by EXponential enrichment) process. frontiersin.org
The enhanced binding affinity of FNA-modified aptamers can be attributed to several factors. The fluorine modification can lead to more favorable interactions with target proteins. frontiersin.org For instance, aptamers with modifications at the C5 position of pyrimidines have been shown to form additional hydrophobic interactions, resulting in slower dissociation rates from their targets. frontiersin.org
Table 1: Examples of High-Affinity Modified Aptamers
| Target | Modification | Reported Affinity (Kd) | Reference |
|---|---|---|---|
| β-secretase 1 (BACE1) | 5-chlorouracil and 7-deazaadenine | Not specified | frontiersin.org |
| Thrombin | Pyrene-modified DNA | Subnanomolar | nih.gov |
| SARS-CoV-2 Spike Protein | Base-appended base modification | 1.2 nM | nih.gov |
Design of Catalytic Ribozymes Incorporating FNA Units
Ribozymes, or catalytic RNAs, are RNA molecules capable of catalyzing specific biochemical reactions. oup.com The incorporation of FNA into ribozymes can enhance their catalytic activity and stability. While naturally occurring ribozymes primarily catalyze RNA phosphodiester cleavage and ligation, synthetic ribozymes with expanded functionalities are being developed. rsc.org
The hammerhead ribozyme is one of the smallest and most well-characterized self-cleaving RNAs. oup.com Its catalytic core can be incorporated into antisense RNA sequences to create catalytic antisense RNAs that can specifically cleave target RNA molecules. nih.govnih.gov The rate enhancement provided by ribozymes can be substantial, increasing reaction rates by up to 1011-fold. oup.com
Research has demonstrated that incorporating the catalytic domain of a hammerhead ribozyme into an antisense RNA against HIV-1 significantly enhances its inhibitory effect on viral replication compared to the unmodified antisense RNA. nih.gov This highlights the potential of designing FNA-modified ribozymes with improved therapeutic efficacy.
Integration into Nucleic Acid Nanotechnology and Self-Assembled Structures
Nucleic acid nanotechnology utilizes the predictable base-pairing interactions of DNA and RNA to construct nanoscale structures and devices. ox.ac.ukwikipedia.org FNA-modified oligonucleotides offer enhanced stability and control over the self-assembly process, making them valuable components in this field.
Construction of Stabilized DNA/RNA Nanostructures for Material Science
DNA and RNA nanostructures are built through the self-assembly of synthetic oligonucleotides. ox.ac.uk These structures can range from simple two-dimensional lattices to complex three-dimensional polyhedra. wikipedia.org The incorporation of FNA can enhance the stability of these nanostructures, particularly against nuclease degradation, which is a significant challenge for in vivo applications. rsc.org Chemical modifications, such as substituting the 2'-OH group in RNA with fluorine, can improve the stability of RNA nanostructures. rsc.org
Tetrahedral DNA nanostructures (TDNs) are a well-studied class of DNA origami structures with applications in biomedicine, including drug delivery. nih.gov The stability and programmability of these structures make them excellent candidates for material science applications. nih.gov
Harnessing FNA for Controlled Self-Assembly Processes
The predictable nature of Watson-Crick base pairing allows for the programmed self-assembly of nucleic acid nanostructures. ox.ac.uk FNA modifications can provide an additional layer of control over this process. The specific hybridization properties of FNA can be used to direct the assembly of complex architectures.
For example, DNA-based monomers can self-assemble into supramolecular networks that can be further stabilized by covalent crosslinking. nih.gov The use of FNA in such systems could allow for the creation of responsive materials that change their structure in response to specific stimuli. The self-assembly of DNA-pyrene conjugates into ribbon-shaped supramolecular polymers demonstrates the potential for creating complex, hierarchical structures. core.ac.uk
Bioconjugation Strategies for FNA-Modified Oligonucleotides in Chemical Biology
Bioconjugation involves the linking of oligonucleotides to other molecules, such as peptides, proteins, or small molecules, to create hybrid materials with novel functions. nih.gov FNA-modified oligonucleotides can be readily functionalized for bioconjugation, expanding their applications in chemical biology.
Oligonucleotide conjugates are crucial for a variety of applications, including diagnostics, therapeutics, and basic research. Common methods for oligonucleotide conjugation include chemical ligation, enzymatic ligation, solid-phase synthesis, and click chemistry. The ability to attach various molecules to oligonucleotides allows for the development of targeted drug delivery systems, enhanced diagnostic probes, and tools for studying biological processes. nih.gov
Recent advances in bioconjugation chemistry have enabled the rapid and site-selective attachment of oligonucleotides to a wide range of biomolecules. nih.gov For instance, bifunctional palladium reagents have been developed for the high-yielding conjugation of amine-modified oligonucleotides to thiol-containing biomolecules. nih.gov These methods open up new avenues for creating complex and functional FNA-based bioconjugates for diverse applications in chemical biology.
Site-Specific Labeling for Molecular Probes and Imaging Agents
The synthesis of high-performance molecular probes for imaging and detection relies on the ability to site-specifically incorporate reporter molecules, such as fluorophores, without compromising the probe's binding characteristics. Oligonucleotides containing FNA are exceptionally well-suited for this purpose. While DMTr-FNA-C(Bz)phosphoramidite itself is not a label, its use in automated solid-phase synthesis allows for the precise placement of FNA-C residues within a sequence. This sequence can then be functionalized for labeling.
The process typically involves synthesizing the FNA-modified oligonucleotide and incorporating a separate phosphoramidite (B1245037) carrying a reactive functional group, such as a primary amine (e.g., Amino-Modifier C6) or an alkyne, at a defined position (commonly the 5' or 3' terminus). This reactive handle is then used for post-synthetic covalent attachment of a reporter molecule, such as a fluorophore bearing a complementary reactive group (e.g., an N-hydroxysuccinimide (NHS) ester).
The resulting FNA-based probes exhibit significant advantages in applications like Fluorescence In Situ Hybridization (FISH). The enhanced thermal stability (higher T_m) and nuclease resistance of the FNA-containing backbone allow for more stringent hybridization and washing conditions, leading to a higher signal-to-noise ratio and reduced non-specific binding. This is particularly valuable when detecting low-abundance RNA or DNA targets in complex biological samples like cell lysates or tissue sections, where endogenous nucleases would rapidly degrade conventional DNA probes.
| Parameter | Standard DNA Probe | FNA-Modified Probe | Rationale for Difference |
|---|---|---|---|
| Melting Temperature (T_m) | 58 °C | 72 °C | The electronegative 2'-fluoro group stabilizes the A-form duplex, increasing thermal stability. |
| Nuclease Resistance (Half-life in serum) | < 15 minutes | > 24 hours | The 2'-fluoro group provides steric hindrance against enzymatic degradation by nucleases. |
| Signal-to-Noise Ratio | Moderate | High | Higher binding affinity and stability allow for more stringent washing, removing non-specific signals. |
| Required Probe Concentration | High | Low | Stronger binding affinity means less probe is needed to achieve effective hybridization. |
Covalent Conjugation to Proteins, Peptides, and Reporter Molecules
The creation of nucleic acid-protein conjugates is a cornerstone of powerful analytical techniques such as immuno-PCR and proximity ligation assays. The stability and predictable binding of the nucleic acid component are critical for the success of these methods. Oligonucleotides derived from this compound offer a robust platform for such conjugations.
Similar to labeling, the FNA-containing oligonucleotide is first synthesized with a terminal reactive group. Common conjugation chemistries include:
Amide Bond Formation: An amine-modified FNA-oligo is reacted with a protein that has been activated with an NHS-ester, forming a stable amide linkage.
Thioether Bond Formation: A thiol-modified FNA-oligo is reacted with a maleimide-functionalized protein or peptide.
Click Chemistry: An alkyne-modified FNA-oligo is reacted with an azide-functionalized biomolecule in the presence of a copper(I) catalyst.
The exceptional stability of the FNA backbone is a major asset. In assays involving amplification steps (like PCR), the conjugate must withstand thermal cycling. Furthermore, in biological matrices, the resistance to nuclease degradation ensures the integrity of the oligonucleotide tag throughout the experiment. Conjugation to cell-penetrating peptides can also facilitate the delivery of FNA-based antisense or antigene agents into cells, leveraging the oligo's high affinity for its target. Other reporter molecules, such as biotin (B1667282), can be conjugated to FNA-oligos for use in purification or detection schemes involving streptavidin.
| Oligonucleotide Functional Group | Biomolecule Functional Group | Resulting Linkage | Key Application Example |
|---|---|---|---|
| Primary Amine (-NH₂) | N-hydroxysuccinimide (NHS) ester | Amide | Conjugation to antibodies for immuno-PCR. |
| Thiol (-SH) | Maleimide | Thioether | Site-specific attachment to cysteine residues in proteins. |
| Alkyne | Azide | Triazole (via CuAAC) | Modular assembly of complex bioconjugates. |
| Amine (-NH₂) | Isothiocyanate | Thiourea | Labeling with fluorescent dyes like FITC. |
Surface Immobilization for Biosensing and Array Technologies
Microarray and surface-based biosensor technologies (e.g., Surface Plasmon Resonance, SPR) depend on the immobilization of capture probes onto a solid support to detect target molecules in a sample. The performance of these platforms—specifically their sensitivity, specificity, and reusability—is directly linked to the quality of the immobilized probes.
FNA-containing oligonucleotides, synthesized using monomers like this compound, serve as superior capture probes. They are typically synthesized with a 5' or 3' thiol modifier for covalent attachment to gold surfaces or an amine modifier for attachment to activated glass or silicon oxide surfaces.
Key advantages of using FNA probes in biosensing include:
Enhanced Sensitivity: The high binding affinity for complementary DNA and RNA targets results in a lower limit of detection (LOD), enabling the identification of trace amounts of analyte.
Improved Specificity: The rigid A-form conformation of the FNA-target duplex leads to a greater thermodynamic penalty for mismatched base pairs compared to more flexible DNA-DNA duplexes. This results in better discrimination between the intended target and closely related sequences.
Surface Stability and Reusability: The inherent nuclease resistance of the FNA backbone protects the immobilized probes from degradation when exposed to crude biological samples. This increases the operational lifetime of the sensor chip and allows for multiple cycles of hybridization and regeneration.
| Performance Metric | Standard DNA Capture Probe | FNA-Modified Capture Probe | Impact on Biosensing |
|---|---|---|---|
| Limit of Detection (LOD) | ~100 pM | ~5-10 pM | Higher sensitivity allows for earlier disease detection or analysis of smaller samples. |
| Mismatch Discrimination Factor | Low-to-Moderate | High | Improved accuracy in SNP genotyping and identification of specific microbial strains. |
| Signal Stability in Bio-fluid | Decreases over time | Highly Stable | Enables reliable real-time, continuous monitoring and increases sensor longevity. |
| Optimal Hybridization Temperature | Lower | Higher | Allows for high-stringency assays that minimize non-specific interactions. |
Contributions to Fundamental Understanding of Nucleic Acid Structure-Function Relationships
Beyond its practical applications, the incorporation of FNA nucleotides via reagents like this compound provides a powerful tool for fundamental research into the biophysics of nucleic acids. By systematically replacing standard deoxynucleotides with FNA analogues, researchers can dissect the intricate relationship between sugar conformation, helical structure, thermodynamic stability, and biological function.
The key structural feature of FNA is that the 2'-fluoro substituent is in the arabino configuration (pointing "up," on the same face as the nucleobase), which is stereochemically distinct from the ribo configuration of RNA (2'-OH "down"). This forces the sugar ring into a C3'-endo pucker, a conformation characteristic of A-form helices found in RNA and dehydrated DNA. Therefore, incorporating FNA into a DNA sequence effectively "pushes" the resulting duplex towards an A-like helical structure.
This has several profound consequences that are subjects of intense study:
Thermodynamics: The high electronegativity of the fluorine atom and the pre-organized C3'-endo pucker significantly increase the thermal stability of duplexes. The change in melting temperature (ΔT_m) upon substituting a single DNA residue with an FNA residue is typically between +2 to +4 °C, providing a model system to study the energetic contributions of sugar conformation to duplex stability.
Structure and Recognition: By creating DNA/FNA chimeras, scientists can investigate how DNA- and RNA-binding proteins recognize their targets. For example, a DNA-binding protein may show reduced affinity for a sequence containing FNA due to the induced A-form geometry. Conversely, an RNA-binding protein may recognize an FNA-containing sequence more readily than its canonical DNA counterpart.
Nuclease Interaction: The profound resistance of FNA to a wide range of nucleases provides a clean system to study biological processes in the absence of nucleic acid degradation. It helps clarify whether the rapid degradation of a therapeutic oligonucleotide is the primary barrier to its efficacy, separate from its binding affinity or cellular uptake.
These studies provide invaluable data for refining computational models of nucleic acid folding and for designing next-generation therapeutic oligonucleotides with precisely tuned structural and functional properties.
| Property | DNA/DNA Duplex | RNA/RNA Duplex | FNA/RNA or FNA/DNA Duplex |
|---|---|---|---|
| Predominant Helical Form | B-form | A-form | A-form |
| Sugar Pucker | C2'-endo | C3'-endo | C3'-endo |
| Relative Thermal Stability (T_m) | Baseline | Higher than DNA/DNA | Highest |
| Nuclease Resistance | Low (DNase sensitive) | Low (RNase sensitive) | Very High (Resistant to both) |
Future Directions and Emerging Research Frontiers
Innovations in Phosphoramidite (B1245037) Chemistry for Expanded Chemical Space
The foundational phosphoramidite chemistry, developed by Marvin H. Caruthers, remains the gold standard for oligonucleotide synthesis. cas.org However, ongoing innovations are continuously expanding the chemical diversity accessible through this method. researchgate.net The objective is to move beyond the canonical bases and introduce a wide array of functionalities that can fine-tune the properties of oligonucleotides for specific applications.
Future research is focused on several key areas of innovation:
Novel Protecting Groups and Deprotection Strategies: The benzoyl (Bz) group on the cytosine base of DMTr-FNA-C(Bz)phosphoramidite is a standard protecting group. Researchers are exploring alternative protecting groups that can be removed under milder conditions. This is crucial for preserving the integrity of other sensitive modifications within the same oligonucleotide. For instance, recent studies have investigated alkyl-extended phosphoramidites that allow for rapid and efficient 3'-dephosphorylation under mild basic conditions, such as aqueous ammonia (B1221849) at room temperature. acs.org
Functionalized Phosphoramidites: A significant frontier is the development of phosphoramidites that carry payloads or functional moieties. axispharm.com This includes fluorescent dyes for diagnostics, biotin (B1667282) for purification and detection, and PEGylated variants to improve pharmacokinetic profiles. axispharm.com A modular strategy has been reported that allows for the conversion of readily available amines or azides into phosphoramidites in just two steps, significantly broadening the library of chemical functionalities that can be incorporated into nucleic acids with high efficiency (>90% attachment yield). researchgate.net
Alternative Backbones: While the phosphorothioate (B77711) backbone is widely used to enhance nuclease resistance, it also introduces a chiral center at each phosphorus atom, leading to diastereomeric mixtures. axispharm.comnih.gov Research into novel backbone modifications, such as methylphosphonates (MPOs) and stereopure thiophosphoramidates (P-N linkages), aims to provide greater control over the oligonucleotide's properties and reduce off-target effects. nih.gov
These innovations are transforming oligonucleotide synthesis from a template-driven process to a more versatile chemical polymerization, enabling the creation of sequence-controlled polymers with a vast range of chemical functionalities. researchgate.net
Exploration of Novel FNA Derivatives and Chimeric Oligonucleotide Architectures
The success of FANA has spurred the exploration of new derivatives and their incorporation into chimeric structures to optimize performance. A primary strategy in antisense oligonucleotide (ASO) design is the "gapmer," where a central block of RNase H-activating monomers (like DNA or FANA) is flanked by wings of high-affinity modified nucleotides (like 2'-O-Methoxyethyl-RNA or LNA). beilstein-journals.org
Emerging research in this area includes:
Tuning RNase H Activation: While modifying every position of an ASO with 2'F-ANA enhances stability and affinity, it can slow the rate of RNase H cleavage. nih.gov Future work is focused on creating chimeric designs that strategically blend 2'F-ANA with DNA nucleotides to restore rapid cleavage kinetics. nih.gov Studies comparing different DNA gap compositions within a phosphorothioate-[FANA-DNA-FANA] chimera have shown that the precise architecture significantly impacts gene-silencing activity. researchgate.net
Novel FANA Analogs: Synthesis of new FANA phosphoramidites with different nucleobase modifications or sugar puckers could lead to derivatives with improved properties. The goal is to enhance binding affinity, nuclease resistance, and cellular uptake while minimizing toxicity.
Complex Chimeric Constructs: Beyond simple gapmers, researchers are designing more complex architectures. This includes combining FANA with other DNA mimics or locked nucleic acids (LNA) to create oligonucleotides with tailored properties for specific applications, such as microRNA inhibition. nih.gov For example, chimeric LNA/2'OMe-RNA oligomers have demonstrated high potency as anti-microRNA agents. nih.gov The ability to mix and match different chemistries allows for precise control over the therapeutic window of an oligonucleotide drug.
These explorations aim to create ASOs and other modified oligonucleotides with a finely tuned balance of stability, affinity, and biological activity, moving beyond a one-size-fits-all approach to a more rational design paradigm. nih.govresearchgate.net
Development of High-Throughput Synthesis and Characterization Platforms for Modified Oligonucleotides
The increasing complexity of modified oligonucleotides and the growing demand for large libraries for screening purposes necessitate advancements in synthesis and analysis technologies. labhoo.comnih.gov While phosphoramidite chemistry is robust, the synthesis of highly modified sequences containing monomers like this compound requires optimization.
Key developments in this frontier include:
Automated High-Throughput Synthesis: Modern synthesizers have moved from single-column formats to 96-well and even 1536-well plate formats. nih.govbiolegio.com Continuous flow synthesizers can now produce thousands of distinct oligonucleotides simultaneously with high coupling efficiencies (≥99.6%). labhoo.com Researchers have developed automated methods to integrate the production of phosphoramidites directly into the synthesis instrument, producing them on-demand to avoid degradation of these often unstable reagents. eurekalert.org
Microarray-Based Synthesis: An alternative to traditional column-based synthesis is microarray technology, which allows for the parallel synthesis of hundreds of thousands of unique sequences on a single chip. synbio-tech.comlongdom.org This massively parallel approach dramatically reduces the cost and increases the throughput of generating large oligo pools for research and screening. synbio-tech.com
Rapid and High-Resolution Characterization: The analysis of synthesized oligonucleotides has often been a bottleneck. researchgate.net To address this, high-throughput quality control methods are essential. researchgate.net Techniques such as Ultra-High-Performance Liquid Chromatography (UHPLC), particularly Ion-Pair Reverse-Phase (IP-RP) and Ion-Exchange Chromatography (IEC), coupled with mass spectrometry, are critical for confirming the purity and identity of complex modified oligonucleotides. labhoo.comnih.gov Microchip-based capillary electrophoresis platforms have also been developed to accelerate analysis time, allowing for the quality control of hundreds of oligos in a matter of hours instead of days. researchgate.net
These platforms are crucial for enabling the large-scale screening of novel FANA derivatives and chimeric architectures, accelerating the discovery and development of new oligonucleotide-based therapeutics and diagnostics.
Q & A
Q. What are the critical steps in synthesizing DMTr-FNA-C(Bz)phosphoramidite, and how are reactive intermediates controlled?
this compound is synthesized via solid-phase oligonucleotide synthesis. Key steps include:
- Protection of functional groups : The 4,4′-dimethoxytrityl (DMTr) group protects the 5′-hydroxyl, while the benzoyl (Bz) group stabilizes the exocyclic amine of cytidine .
- Phosphoramidite coupling : Automated synthesizers (e.g., Applied Biosystems Expedite 8900) use tetrazole-activated phosphoramidites for stepwise coupling .
- Impurity control : Reactive P(III) intermediates are minimized via rigorous purification (HPLC) and analytical validation (31P NMR) to prevent by-product accumulation during synthesis .
Q. Which analytical methods are essential for validating the purity and structural integrity of this compound?
- HPLC-MS : Quantifies purity and detects low-level impurities (e.g., deprotected species) with mass accuracy .
- 31P NMR : Confirms phosphoramidite integrity by identifying characteristic chemical shifts (e.g., P(III) at ~140 ppm) .
- Karl Fischer titration : Monitors residual moisture, critical for preventing hydrolysis during storage .
Q. How does the benzoyl (Bz) modification influence the stability and coupling efficiency of this compound?
The Bz group enhances nucleobase stability by protecting the exocyclic amine from oxidation or side reactions during synthesis. However, steric hindrance from the Bz group may reduce coupling efficiency. To mitigate this:
- Extended coupling times (e.g., 300 seconds) improve reaction completion .
- Activation with fresh tetrazole ensures optimal phosphoramidite reactivity .
Advanced Research Questions
Q. How can researchers troubleshoot low coupling yields of this compound in automated oligonucleotide synthesis?
Low yields may arise from:
- Moisture contamination : Validate anhydrous conditions using Karl Fischer titration and store phosphoramidites under inert gas .
- Suboptimal activator concentration : Increase tetrazole concentration (e.g., 0.25 M to 0.5 M) to enhance coupling kinetics .
- Column loading issues : Pre-condition synthesis columns with acetonitrile to ensure uniform reagent distribution .
Q. What strategies are employed to evaluate the metabolic stability of oligonucleotides synthesized with this compound?
- Nuclease resistance assays : Incubate oligonucleotides in serum or nucleases (e.g., S1 nuclease) and quantify degradation via PAGE or LC-MS .
- Fluorescence-based probes : Incorporate this compound into quencher-fluorophore systems to monitor real-time stability in cellular lysates .
Q. How does this compound compare to 2′-fluoro or 2′-O-methyl modified phosphoramidites in antisense oligonucleotide (ASO) design?
- Binding affinity : The 2′-fluoro modification (FNA) enhances target RNA binding via C3′-endo sugar puckering, surpassing 2′-O-methyl’s moderate affinity .
- Nuclease resistance : Both FNA and 2′-O-methyl improve stability, but FNA-modified ASOs show superior resistance to exonuclease cleavage .
- Toxicity : FNA modifications may reduce off-target effects compared to charged analogs like phosphorothioates .
Q. How should researchers resolve contradictions in reported purity data for this compound batches?
- Multi-modal validation : Cross-validate purity using HPLC-MS (quantitative) and 31P NMR (qualitative) to distinguish between isobaric impurities and structural variants .
- Batch-to-batch documentation : Compare certificates of analysis (COA) for reactive impurity thresholds (e.g., P(III) content < 0.5%) across suppliers .
Methodological Insights
- Synthesis Optimization : For scale-up, replace manual synthesis with continuous-flow systems to reduce variability and improve yield .
- Storage Recommendations : Store lyophilized this compound at -20°C under argon to prevent moisture uptake and oxidation .
- Application in Biosensors : Integrate this compound into molecular beacons for real-time detection of RNA targets, leveraging its high fluorescence quantum yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
